1-[2-Chloro-6-(trifluoromethyl)phenyl]-3-(pyridine-4-carbonylamino)urea
Description
This compound features a urea backbone with two distinct substituents: a 2-chloro-6-(trifluoromethyl)phenyl group and a pyridine-4-carbonylamino moiety. The trifluoromethyl (CF₃) and chloro (Cl) substituents on the phenyl ring enhance lipophilicity and metabolic stability, while the pyridine-4-carbonylamino group may contribute to hydrogen bonding or π-π stacking interactions in biological targets .
Properties
IUPAC Name |
1-[2-chloro-6-(trifluoromethyl)phenyl]-3-(pyridine-4-carbonylamino)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N4O2/c15-10-3-1-2-9(14(16,17)18)11(10)20-13(24)22-21-12(23)8-4-6-19-7-5-8/h1-7H,(H,21,23)(H2,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYZDEIIWNGMRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)NNC(=O)C2=CC=NC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures often interact with proteins or enzymes in the body, altering their function and leading to therapeutic effects.
Mode of Action
It’s known that such compounds often work by binding to their target proteins or enzymes, thereby modulating their activity.
Biochemical Pathways
It’s common for such compounds to influence multiple pathways, depending on their targets.
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, its distribution within the body, and its eventual elimination.
Biological Activity
1-[2-Chloro-6-(trifluoromethyl)phenyl]-3-(pyridine-4-carbonylamino)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C₁₃H₈ClF₃N₃O
- Molecular Weight: 303.67 g/mol
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, particularly for its antiviral and anticancer properties.
Antiviral Activity
Research indicates that compounds with similar structural features exhibit significant antiviral activity. For instance, certain derivatives have shown efficacy against viral infections by inhibiting viral replication mechanisms. The compound's ability to interact with viral proteins suggests potential as a therapeutic agent against viral pathogens.
Case Study:
In a study examining the antiviral properties of similar compounds, it was found that modifications at the phenyl and pyridine rings significantly influenced biological activity. Compounds with a trifluoromethyl group were noted for enhanced potency against specific viral strains, showcasing the importance of structural optimization in drug design .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Studies have shown that urea derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the pyridine ring is particularly relevant, as it has been associated with increased cytotoxicity against various cancer cell lines.
Research Findings:
A recent investigation into the SAR of urea derivatives revealed that modifications at the N-position of the urea group can enhance cytotoxic effects. For example, compounds with electron-withdrawing groups demonstrated improved selectivity towards cancer cells compared to normal cells .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound highlights the significance of both the chloro and trifluoromethyl substituents in enhancing biological activity.
| Substituent | Effect on Activity |
|---|---|
| Chloro | Increases lipophilicity and enhances binding affinity to target proteins |
| Trifluoromethyl | Improves metabolic stability and bioavailability |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The compound’s closest analogs are urea derivatives from the Molecules 2013 study (), which share a common phenyl-urea-thiazole-piperazine scaffold but differ in aryl substituents. Key comparisons include:
Table 1: Comparison of Substituents and Molecular Weights
- Substituent Position: The target compound’s 2-Cl-6-CF₃-phenyl group differs from analogs like 11d (para-CF₃) and 11k (para-Cl, meta-CF₃).
- Molecular Weight: While the target’s exact mass is unspecified, analogs with CF₃ groups (e.g., 11d, 11k) exhibit higher molecular weights (~534–568 Da), suggesting increased lipophilicity relative to non-CF₃ derivatives like 11a (484 Da).
Functional Group Variations
- Urea vs. Carboxylate (Patent) : The patent compound () shares the 2-Cl-6-CF₃-phenyl group but replaces the urea with a carboxylate linked to a piperidine-pyrrolidine scaffold. This difference likely alters target specificity; urea derivatives often engage in hydrogen bonding, whereas carboxylates may participate in ionic interactions .
- Pyridine-4-Carbonylamino vs. Thiazole-Piperazine (): The target’s pyridine moiety could enhance rigidity and π-stacking compared to the thiazole-piperazine group in analogs, which may improve membrane permeability or target engagement .
Implications for Drug Design
- This contrasts with para-substituted analogs (e.g., 11d), which might adopt more flexible binding modes .
- For example, the pyridine-4-carbonylamino group might form hydrogen bonds with catalytic lysine residues in kinases, whereas thiazole-piperazine analogs () might target GPCRs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
